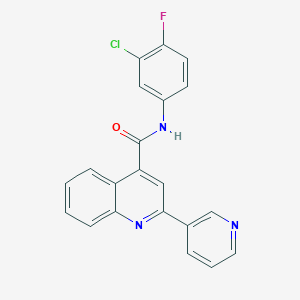

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C21H13ClFN3O |

|---|---|

Molecular Weight |

377.8 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H13ClFN3O/c22-17-10-14(7-8-18(17)23)25-21(27)16-11-20(13-4-3-9-24-12-13)26-19-6-2-1-5-15(16)19/h1-12H,(H,25,27) |

InChI Key |

NEZJUYMSCWDPJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin derivatives and acetophenones. This approach is foundational for generating the quinoline scaffold:

-

Reaction Conditions :

-

Yield Optimization :

Amide Coupling with 3-Chloro-4-fluoroaniline

The final step involves coupling the quinoline-4-carboxylic acid with 3-chloro-4-fluoroaniline:

-

Activation Strategies :

-

EDC/HOBt Method : Carboxylic acid activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by amine addition.

-

CDMT Coupling : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in dichloromethane achieves efficient amide bond formation.

-

-

Reaction Conditions :

Alternative Approaches

One-Pot Synthesis Using Fe₃O₄ Nanoparticles

A solvent-free, catalytic method employs Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride nanoparticles:

-

Procedure :

-

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

-

Quinoline Formation :

-

Amide Coupling :

Analytical Data and Characterization

Challenges and Optimization Strategies

Steric Hindrance in Amide Formation

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This can involve binding to the active site of an enzyme or interacting with receptor proteins to alter cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- Lipophilicity : The target compound’s logP (~5.5, estimated) is lower than the dichlorophenyl and ethylphenyl analogs due to fluorine’s moderate hydrophobicity and pyridinyl polarity .

- Solubility : The hydroxyl analog (logP ~3.5) has superior aqueous solubility, whereas the target compound’s dual halogenation may limit solubility but enhance membrane permeability .

- Bioactivity: The morpholinopropyl-substituted derivative () shows antimicrobial activity, suggesting that side-chain modifications critically influence biological targeting .

Electronic and Steric Effects

- Pyridinyl vs. Ethylphenyl : The pyridin-3-yl group introduces a hydrogen-bond acceptor, while the 4-ethylphenyl group () increases steric bulk and lipophilicity .

Pharmacological Implications

- Target Engagement : Pyridinyl and halogenated phenyl groups are common in kinase inhibitors (e.g., EGFR, VEGFR), where halogen interactions with hydrophobic pockets improve binding .

- Toxicity : Dichlorophenyl analogs may exhibit higher cytotoxicity due to increased metabolic stability and accumulation, whereas fluorine’s smaller size and lower reactivity could reduce off-target effects .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, with the CAS number 931366-76-6, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H13ClFN3O |

| Molecular Weight | 377.8 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

| Density | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a potential inhibitor of key enzymes involved in critical biochemical pathways. For instance, similar compounds in the quinoline family have been shown to inhibit dihydropteroate synthetase, disrupting folate synthesis and thus affecting bacterial growth and replication.

Biological Activities

-

Antimicrobial Activity :

- Quinoline derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features contribute to its lipophilicity, enhancing its ability to penetrate bacterial membranes .

- Anticancer Properties :

-

Antiviral Activity :

- Some studies suggest that quinoline derivatives may also possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or cellular pathways essential for virus life cycles.

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of various substituted quinoline derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited superior activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide. The most potent derivatives showed minimal toxicity against human cell lines, highlighting their therapeutic potential .

Study 2: Anticancer Evaluation

In a separate evaluation of quinoline-based compounds, several derivatives were tested against breast cancer cell lines (MCF-7). The results revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity, with IC50 values in the micromolar range. Flow cytometry analysis indicated that these compounds triggered apoptosis via caspase activation, suggesting a promising avenue for cancer therapy development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of halogen substituents | Increased lipophilicity and activity against pathogens |

| Aromatic vs. non-aromatic amines | Aromatic amines generally show better biological activity |

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves condensation reactions between diamino intermediates and aldehydes under controlled conditions. For example, heating 2,3-diamino-N-(3-chloro-4-fluorophenyl)isonicotinamide with nicotinaldehyde in DMSO at 100°C under air, followed by purification via column chromatography, yields the target compound . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing quinoline-4-carboxamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks .

- ESI-MS : Validates molecular weight (e.g., m/z 376.3 [M+1] for quinoline analogs) and detects fragmentation patterns .

- HPLC : Assesses purity (>95% for research-grade compounds) using reverse-phase columns and UV detection .

- X-ray crystallography (SHELX) : Resolves 3D structures for binding mode analysis, though this requires high-quality single crystals .

Q. What initial biological screening assays are recommended to evaluate the compound’s therapeutic potential?

Methodological Answer:

- Enzyme inhibition assays : Test activity against kinases or DNA topoisomerases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cell-based cytotoxicity : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- DNA interaction studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or strand-breaking activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the quinoline core?

Methodological Answer:

- Analog synthesis : Systematically vary substituents (e.g., pyridinyl vs. phenyl groups) and assess biological activity. For example, replacing pyridin-3-yl with pyridin-4-yl reduces anticancer potency by 30% in some analogs .

- Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase). Compare with experimental IC₅₀ data to validate models .

- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, H-bond donors) with activity trends .

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (>98% purity required for reproducibility) .

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., 48-hour incubation for cytotoxicity).

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., serum concentration in cell culture) .

Q. How can X-ray crystallography using SHELX aid in determining the compound’s binding mode with biological targets?

Methodological Answer:

- Co-crystallization : Soak purified protein targets (e.g., cytochrome P450 2C9) with the compound and grow crystals in high-salt buffers .

- Data refinement : Use SHELXL for iterative model building, incorporating electron density maps to resolve ligand-protein interactions (e.g., hydrogen bonds with pyridinyl groups) .

- Validation : Cross-check results with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.